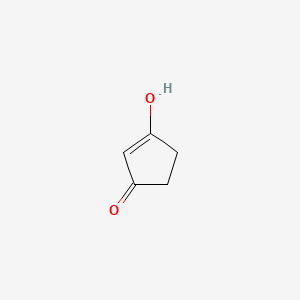

3-羟基环戊-2-烯-1-酮

描述

3-Hydroxycyclopent-2-en-1-one is a chemical compound that has been the subject of various research studies due to its potential as an intermediate in organic synthesis. The compound is characterized by a cyclopentenone ring with a hydroxyl group at the third position, which makes it a versatile building block for the construction of more complex molecules.

Synthesis Analysis

The synthesis of derivatives of 3-Hydroxycyclopent-2-en-1-one has been explored through different methodologies. For instance, the gold(I)-catalyzed isomerization of 3-hydroxylated enynes has been shown to produce alkylidene-cyclopentenes, cyclohexadienes, or alpha,beta-unsaturated aldehydes, which are related to the core structure of 3-Hydroxycyclopent-2-en-1-one . Additionally, stereodivergent synthesis routes have been developed to create enantioenriched 4-hydroxy-2-cyclopentenones, which are closely related to the compound . These methods involve steps such as Noyori reduction and ring-closing metathesis.

Molecular Structure Analysis

The molecular structure of 3-Hydroxycyclopent-2-en-1-one and its derivatives has been studied through various techniques. For example, the synthesis of 4-hydroxy-3H-cyclopent[a]azulen-3-one, a tricyclic π-conjugated system, demonstrated shifts in proton magnetic resonances, indicating the influence of the cyclopentadienone moiety on the molecule's electronic structure . Furthermore, the crystalline modifications of 2-hydroxycyclopent-2-enone have been characterized, revealing different hydrogen bonding patterns and orientations of the hydroxyl proton .

Chemical Reactions Analysis

The reactivity of 3-Hydroxycyclopent-2-en-1-one derivatives has been explored in various chemical reactions. For instance, the photochemical [2+2] cycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives have been studied, yielding functionalized bicyclo[3.2.0]heptanes . Additionally, the synthesis of 3-alkyl- and 3-alkenyl-5-hydroxycyclopent-2-enones from phenol demonstrates the versatility of these compounds in organic synthesis . The reaction of 2-hydroxy-3-methylcyclopent-2-enone with aromatic amines to form enamines further exemplifies the diverse reactivity of this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxycyclopent-2-en-1-one derivatives have been investigated in several studies. For example, the alternative synthesis of 2-hydroxy-3,5,5-trimethylcyclopent-2-en-1-one provided insights into the compound's behavior under anhydrous conditions and the influence of different reagents and reaction conditions . The terminally functionalized 2- and 3-alkyl-4-hydroxycyclopent-2-enones have been prepared, showcasing the ability to modify side-chain functionality and convert these compounds into important intermediates for prostanoid synthesis . These studies highlight the compound's stability and reactivity, which are crucial for its application in synthetic chemistry.

科学研究应用

Field

Application

3-Hydroxycyclopent-2-en-1-one is used in the synthesis of its derivatives .

Method

Aromatic aldehydes react with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol to give seven derivatives of 2-cyclopenten-1-one in one step .

Results

The method provides a simple and efficient way to synthesize derivatives of cyclopent-2-en-1-one .

Flavor Enhancer

Field

Application

3-Ethyl-2-hydroxy-2-cyclopenten-1-one, a derivative of 3-Hydroxycyclopent-2-en-1-one, is used as a flavor enhancer .

Method

This compound is often employed to impart a caramel flavor or coconut notes in food .

Results

The compound exhibits flavor-enhancing characteristics .

Anti-Inflammatory Agent

Field

Application

3-Hydroxycyclopent-2-en-1-one is used in the preparation of Bairui Granules, a traditional Chinese medicine used to treat inflammatory diseases .

Method

The crude ethanol extract of Thesium chinense Turcz., which contains 3-Hydroxycyclopent-2-en-1-one, is used to prepare Bairui Granules .

Results

Bairui Granules could alleviate lung inflammation by regulating inflammation-related proteins .

Hydrogenative Conversions

Field

Application

3-Hydroxycyclopent-2-en-1-one is used in the hydrogenative conversions of biobased platform molecules .

Method

The conversions of the biobased platform molecules 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione to their corresponding 1,3-diols are established using a pre-activated Knölker-type iron catalyst .

Results

The catalyst exhibits a high selectivity for ketone reduction, and does not induce dehydration .

Synthesis of Flavor Compounds

Field

Application

3-Hydroxycyclopent-2-en-1-one is used in the synthesis of flavor compounds .

Method

The compound is used in the synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one, a flavor compound .

Results

The synthesized compound imparts a unique flavor to food products .

Mass Spectrum Analysis

Field

Application

3-Hydroxycyclopent-2-en-1-one is used in mass spectrum analysis .

Method

The compound’s mass spectrum is analyzed using electron ionization .

Results

The analysis provides valuable data about the compound’s molecular weight and structure .

Catalyst in Hydrogenative Conversions

Field

Application

3-Hydroxycyclopent-2-en-1-one is used as a catalyst in the hydrogenative conversions of biobased platform molecules .

Method

The conversions of the biobased platform molecules 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione to their corresponding 1,3-diols are established using a pre-activated Knölker-type iron catalyst .

Results

The catalyst exhibits a high selectivity for ketone reduction, and does not induce dehydration .

安全和危害

The safety data sheet for a related compound, 3-Ethyl-2-hydroxy-2-cyclopenten-1-one, indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

3-hydroxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWUYXFIBJPQCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207402 | |

| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxycyclopent-2-en-1-one | |

CAS RN |

5870-62-2 | |

| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

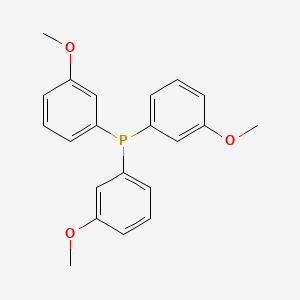

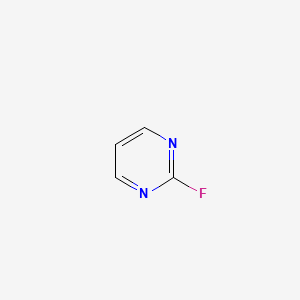

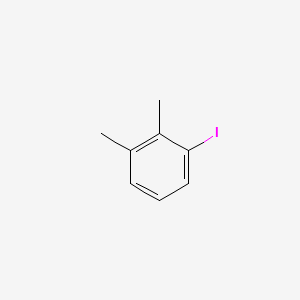

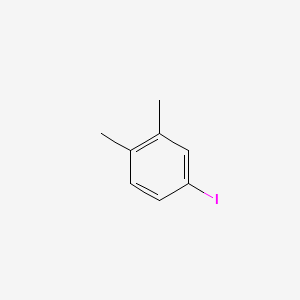

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

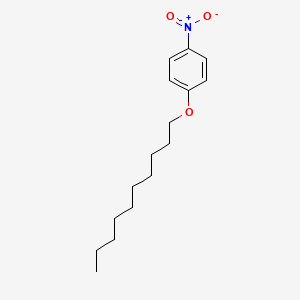

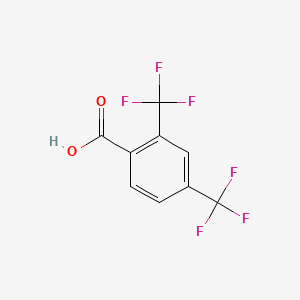

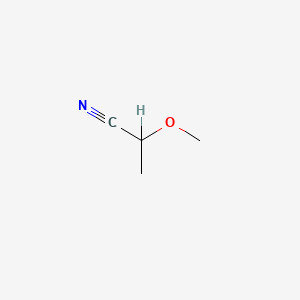

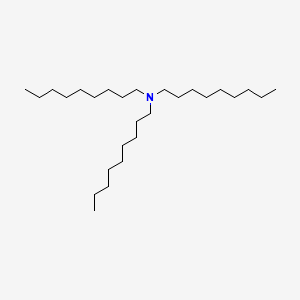

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。